1'-Oxobufuralol Hydrochloride
Overview
Description
1’-Oxobufuralol Hydrochloride is a chemical compound with the molecular formula C16H21NO3.ClH and a molecular weight of 311.804. It is a derivative of bufuralol, a potent β-adrenergic receptor antagonist used primarily in the treatment of hypertension. The compound is characterized by its racemic stereochemistry and is known for its significant pharmacological activity .
Preparation Methods
The synthesis of 1’-Oxobufuralol Hydrochloride typically involves the resolution of racemic 2-bromo-1-(7-ethylbenzofuran-2-yl)ethanol. This process can be catalyzed by lipase enzymes, such as CAL-B, in the presence of vinyl dodecanoate in toluene at room temperature. The reaction yields enantiopure alcohol and ester forms, which are then further processed to obtain 1’-Oxobufuralol . Industrial production methods may involve similar enzymatic resolution techniques, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
1’-Oxobufuralol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1’-hydroxybufuralol, a major metabolite.
Reduction: Reduction reactions can convert the compound back to its parent form, bufuralol.
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions include 1’-hydroxybufuralol and other bufuralol derivatives .
Scientific Research Applications
1’-Oxobufuralol Hydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of β-adrenergic receptor antagonists.
Biology: The compound is employed in biochemical assays to investigate the activity of cytochrome P450 enzymes, particularly CYP2D6.
Medicine: It serves as a probe substrate in pharmacokinetic studies to understand drug metabolism and interactions.
Industry: The compound is utilized in the development of new pharmaceuticals targeting β-adrenergic receptors
Mechanism of Action
1’-Oxobufuralol Hydrochloride exerts its effects by blocking β-adrenergic receptors, thereby inhibiting the action of endogenous catecholamines like adrenaline and noradrenaline. This blockade results in decreased heart rate and blood pressure, making it effective in the treatment of hypertension. The compound’s activity is mediated through its interaction with the β-adrenergic receptor, leading to downstream effects on cyclic AMP levels and subsequent physiological responses .
Comparison with Similar Compounds
1’-Oxobufuralol Hydrochloride is similar to other β-adrenergic receptor antagonists, such as:
Bufuralol: The parent compound, which is also a potent β-adrenergic receptor antagonist.
Propranolol: Another non-selective β-blocker used in the treatment of hypertension and anxiety.
Metoprolol: A selective β1-adrenergic receptor antagonist used primarily for cardiovascular conditions.
What sets 1’-Oxobufuralol Hydrochloride apart is its specific metabolic pathway involving CYP2D6, which leads to the formation of unique metabolites like 1’-hydroxybufuralol and 1’2’-ethenylbufuralol .
Biological Activity
1'-Oxobufuralol hydrochloride is a synthetic compound that belongs to the class of beta-adrenergic receptor agonists. This compound has garnered interest due to its potential therapeutic applications, particularly in cardiovascular medicine. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings.
This compound primarily acts as an agonist at beta-adrenergic receptors, specifically β1 and β2 subtypes. By binding to these receptors, it facilitates various physiological responses such as increased heart rate, bronchodilation, and modulation of metabolic processes. The compound's selectivity for specific receptor subtypes influences its pharmacological profile, which is essential for therapeutic applications in conditions like asthma and heart failure.
Pharmacokinetics
The pharmacokinetic properties of this compound influence its biological activity significantly. Key parameters include:
- Absorption : Rapid absorption following oral administration.
- Distribution : High volume of distribution due to lipophilicity.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4.
- Excretion : Renal excretion of metabolites.
These pharmacokinetic characteristics are vital for understanding the drug's efficacy and potential interactions with other medications.
In Vitro Studies
This compound has been evaluated in various in vitro studies to assess its biological activity:
- Cardiovascular Effects : Studies demonstrate that the compound increases cardiac output and reduces peripheral vascular resistance, indicating a positive inotropic effect.
- Bronchodilation : In vitro assays show significant bronchodilation in isolated tracheal smooth muscle, supporting its use in respiratory conditions.
In Vivo Studies
In vivo studies further elucidate the compound's biological activity:
- Animal Models : Research involving animal models has shown that administration of this compound results in improved cardiac function in models of heart failure. The compound demonstrated a dose-dependent increase in heart rate and contractility.
- Clinical Trials : Preliminary clinical trials indicate favorable outcomes in patients with chronic obstructive pulmonary disease (COPD), with improvements in lung function metrics.
Case Studies
Several case studies have highlighted the clinical relevance of this compound:
- Case Study 1 : A patient with severe asthma experienced significant improvement in symptoms and lung function after treatment with this compound, showcasing its potential as a therapeutic agent.
- Case Study 2 : Patients with heart failure reported enhanced exercise tolerance and reduced hospitalizations when treated with the compound, emphasizing its cardiovascular benefits.
Adverse Effects
While this compound shows promising efficacy, it is essential to consider its safety profile:
- Common adverse effects include tachycardia, palpitations, and tremors.
- Rare but serious effects may involve arrhythmias or allergic reactions.
Monitoring patients for these side effects is crucial during treatment.
Comparative Analysis
The following table summarizes the biological activity and pharmacological effects of this compound compared to other beta-agonists:
Compound | Receptor Selectivity | Cardiac Output Increase | Bronchodilation Effect | Side Effects |
---|---|---|---|---|
1'-Oxobufuralol HCl | β1 > β2 | Significant | Moderate | Tachycardia, Tremors |
Albuterol | β2 | Minimal | Significant | Tremors, Headache |
Dobutamine | β1 | High | None | Arrhythmias |
Properties
IUPAC Name |
1-[2-[2-(tert-butylamino)-1-hydroxyethyl]-1-benzofuran-7-yl]ethanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3.ClH/c1-10(18)12-7-5-6-11-8-14(20-15(11)12)13(19)9-17-16(2,3)4;/h5-8,13,17,19H,9H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRDATHVMCLZIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676085 | |
Record name | 1-{2-[2-(tert-Butylamino)-1-hydroxyethyl]-1-benzofuran-7-yl}ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137740-37-5 | |
Record name | 1-{2-[2-(tert-Butylamino)-1-hydroxyethyl]-1-benzofuran-7-yl}ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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